Chlomethoxyfen
Overview
Description
Preparation Methods
Chlomethoxyfen can be synthesized through several routes. One common method involves the nitration of 2,4-dichlorophenol followed by etherification with methoxybenzene . The reaction conditions typically require an acidic medium and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and etherification processes, utilizing specialized equipment to handle the reagents and maintain safety standards .
Chemical Reactions Analysis
Chlomethoxyfen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The chlorine atoms in this compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and strong oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chlomethoxyfen has been studied for its environmental impact and behavior in soil systems . It has been used in research to understand the movement and persistence of herbicides in subtropical soils . Additionally, studies have been conducted on the accumulation and release of this compound by aquatic organisms such as fish, clams, and shrimp . These studies help in understanding the ecological impact of herbicides and their potential risks to aquatic life.
Mechanism of Action
Chlomethoxyfen acts as a protoporphyrinogen oxidase (PPO) inhibitor, which ultimately leads to the disruption of cell membranes . The inhibition of the PPO enzyme causes the accumulation of peroxidative agents that break down cell membranes, leading to cell death. This mechanism is similar to other PPO inhibitor herbicides, which are used to control broadleaf weeds .
Comparison with Similar Compounds
Chlomethoxyfen is similar to other herbicides such as chlornitrofen, thiobencarb, and butachlor . These compounds also act as herbicides and have similar environmental behaviors. this compound is unique in its specific chemical structure and its particular use in rice paddies . Other similar compounds include simazine and simetryn, which have been studied for their genotoxic effects .
This compound’s uniqueness lies in its specific application and its chemical properties, which differentiate it from other herbicides used in similar contexts.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-2-methoxy-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4/c1-19-13-7-9(3-4-11(13)16(17)18)20-12-5-2-8(14)6-10(12)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXVCXKMSWHGTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058055 | |
Record name | Chlomethoxyfen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32861-85-1 | |
Record name | Chlomethoxyfen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32861-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlomethoxyfen [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032861851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlomethoxyfen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorophenyl 3-methoxy-4-nitrophenyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOMETHOXYFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO5437P1A2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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